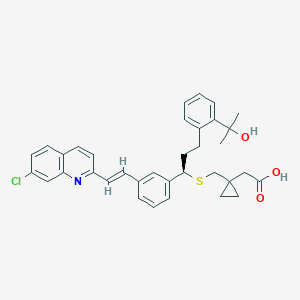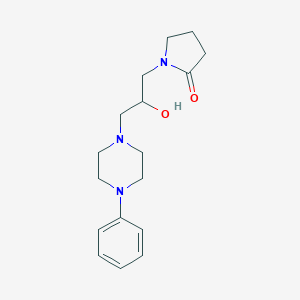
Ethyl 3-(propylamino)pyridine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(propylamino)pyridine-4-carboxylate is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group at the fourth position, a propylamino group at the third position, and an ethyl ester group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(propylamino)pyridine-4-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with 4-pyridinecarboxylic acid.
Amidation: The carboxylic acid group is converted to an amide by reacting with propylamine under appropriate conditions.
Esterification: The amide is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Continuous Flow Reactors: These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Catalysts: Catalysts such as sulfuric acid or other acidic catalysts are used to accelerate the esterification process.
Purification: The final product is purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(propylamino)pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The propylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or other transition metal catalysts.
Major Products
Oxidation: Oxidized products such as pyridinecarboxylic acid derivatives.
Reduction: Reduced products such as alcohol derivatives.
Substitution: Substituted products with various functional groups replacing the propylamino group.
Applications De Recherche Scientifique
Ethyl 3-(propylamino)pyridine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 3-(propylamino)pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Pyridinecarboxylic acid, ethyl ester: Similar structure but lacks the propylamino group.
4-Pyridinecarboxylic acid: Similar structure but lacks both the propylamino and ethyl ester groups.
3-Aminopyridine: Similar structure but lacks the carboxylic acid and ethyl ester groups.
Uniqueness
Ethyl 3-(propylamino)pyridine-4-carboxylate is unique due to the presence of both the propylamino and ethyl ester groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
151323-47-6 |
|---|---|
Formule moléculaire |
C11H16N2O2 |
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
ethyl 3-(propylamino)pyridine-4-carboxylate |
InChI |
InChI=1S/C11H16N2O2/c1-3-6-13-10-8-12-7-5-9(10)11(14)15-4-2/h5,7-8,13H,3-4,6H2,1-2H3 |
Clé InChI |
XHZLGPWPLPDQDE-UHFFFAOYSA-N |
SMILES |
CCCNC1=C(C=CN=C1)C(=O)OCC |
SMILES canonique |
CCCNC1=C(C=CN=C1)C(=O)OCC |
Synonymes |
4-Pyridinecarboxylicacid,3-(propylamino)-,ethylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(3,4-Dimethoxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride](/img/structure/B128235.png)
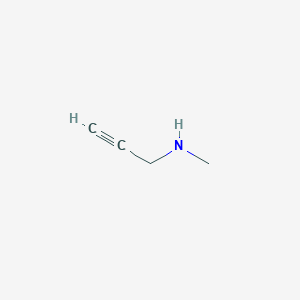
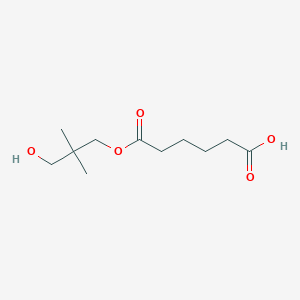
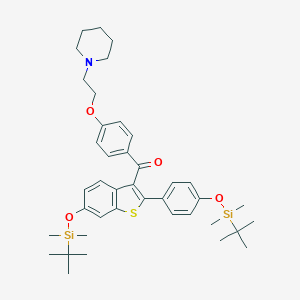
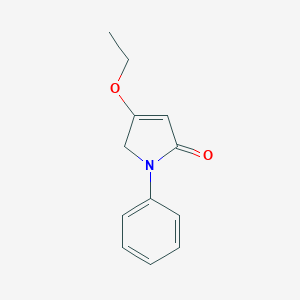
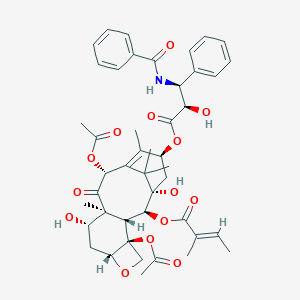
![(3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanecarboxylic Acid Methyl Ester](/img/structure/B128261.png)
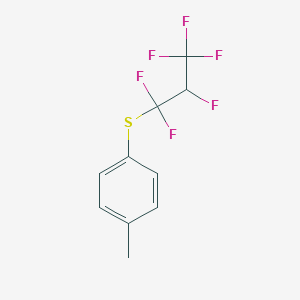
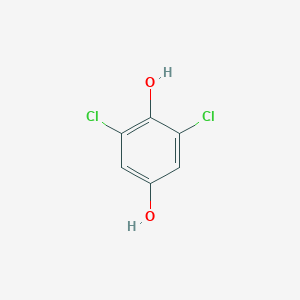
![(1a,3R,4a,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,4-dihydroxy-cyclohexanecarboxylic Acid Methyl Ester](/img/structure/B128266.png)
